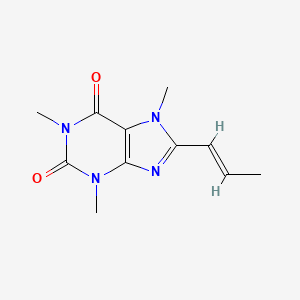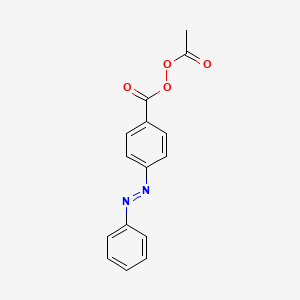
Acetyl 4-phenyldiazenylbenzenecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl 4-phenyldiazenylbenzenecarboperoxoate: is a synthetic organic compound characterized by its unique structure, which includes an acetyl group, a phenyldiazenyl group, and a benzenecarboperoxoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl 4-phenyldiazenylbenzenecarboperoxoate typically involves a multi-step process. One common method includes the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with acetylbenzene to form 4-phenyldiazenylacetylbenzene.
Peroxidation: The final step involves the peroxidation of 4-phenyldiazenylacetylbenzene using hydrogen peroxide in the presence of a suitable catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetyl 4-phenyldiazenylbenzenecarboperoxoate can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry: : Acetyl 4-phenyldiazenylbenzenecarboperoxoate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of dyes and pigments.
Biology: : In biological research, this compound can be used to study the effects of peroxo groups on biological systems. It may also serve as a model compound in the study of enzyme-catalyzed reactions involving peroxides.
Medicine: : Potential applications in medicine include its use as a starting material for the synthesis of pharmaceutical compounds. Its peroxo group may be explored for its potential antimicrobial and anticancer properties.
Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins.
Mechanism of Action
The mechanism of action of Acetyl 4-phenyldiazenylbenzenecarboperoxoate involves its interaction with molecular targets through its peroxo group. This group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to oxidative stress. The compound may also interact with enzymes that catalyze peroxidation reactions, affecting their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: Similar in having a peroxo group, but differs in the presence of a benzoyl group instead of an acetyl and phenyldiazenyl group.
Acetyl Peroxide: Contains an acetyl group and a peroxo group but lacks the aromatic ring structure.
4-Phenyldiazenylbenzoic Acid: Contains the phenyldiazenyl group but lacks the peroxo group.
Uniqueness: : Acetyl 4-phenyldiazenylbenzenecarboperoxoate is unique due to its combination of an acetyl group, a phenyldiazenyl group, and a peroxo group within a single molecule
Properties
CAS No. |
65767-37-5 |
|---|---|
Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
acetyl 4-phenyldiazenylbenzenecarboperoxoate |
InChI |
InChI=1S/C15H12N2O4/c1-11(18)20-21-15(19)12-7-9-14(10-8-12)17-16-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
HTHPRGWSDZHQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


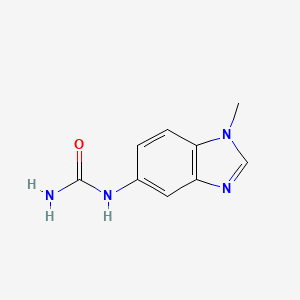
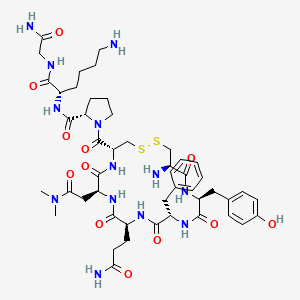

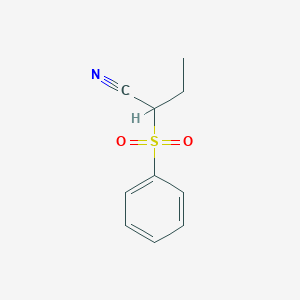


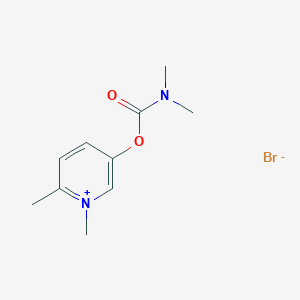
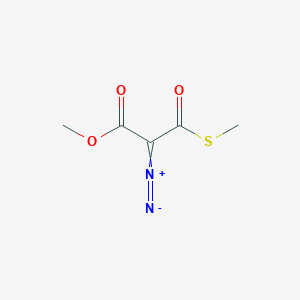
![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)
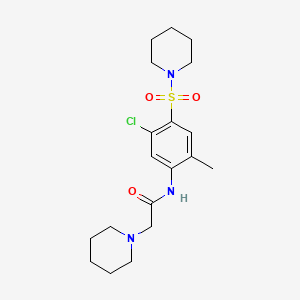
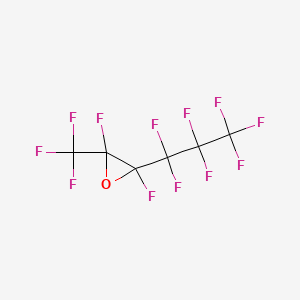

![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
